molecular formula C19H24N2O4S2 B2985715 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide CAS No. 946347-95-1

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide

Cat. No.: B2985715
CAS No.: 946347-95-1
M. Wt: 408.53
InChI Key: ZSFHTCWSOBMMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a tetrahydroquinoline scaffold bearing dual sulfonamide functional groups, a structural motif prevalent in the development of novel therapeutic agents. Related tetrahydroquinoline sulfonamide derivatives have been extensively investigated as potent colchicine binding site inhibitors (CBSIs) on tubulin . CBSIs are a class of microtubule targeting agents that disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and demonstrating potential to overcome multidrug resistance in cancer cells . Furthermore, structural analogs of this compound have been optimized and evaluated as non-steroidal selective glucocorticoid receptor modulators (SGRMs) . In this context, such compounds are designed to dissociate the transrepression from the transactivation functions of the glucocorticoid receptor, offering a promising therapeutic strategy for inflammatory and autoimmune diseases with potentially fewer side effects than traditional steroids . The presence of the sulfonamide group is a critical bioisostere that enhances drug-like properties and is found in a wide range of bioactive molecules . Researchers can utilize this chemical as a key intermediate or a pharmacological tool to explore these and other biological pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-3-27(24,25)21-12-4-5-17-13-18(10-11-19(17)21)20-26(22,23)14-16-8-6-15(2)7-9-16/h6-11,13,20H,3-5,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFHTCWSOBMMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the tetrahydroquinoline core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the ethylsulfonyl group: This step may involve the sulfonylation of the tetrahydroquinoline core using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the methanesulfonamide group: This can be done by reacting the intermediate with p-toluenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites.

Comparison with Similar Compounds

Structural Analogues in NOS Inhibition Studies

and describe tetrahydroquinoline derivatives with carboximidamide or sulfonamide substituents. Key comparisons include:

Compound Substituents Key Properties
Target Compound 1-Ethylsulfonyl, 6-(p-tolylmethanesulfonamide) Hypothesized enhanced solubility and enzyme affinity due to dual sulfonamide groups.
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (70) 1-Piperidinyl, 6-thiophenecarboximidamide Demonstrated 72.6% yield; NOS inhibitory activity (IC₅₀ values: 0.12 µM for iNOS, 0.09 µM for nNOS) .
N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (31) 1-(2-Dimethylaminoethyl), 8-fluoro, 6-thiophenecarboximidamide 69% yield; fluorine may enhance metabolic stability and blood-brain barrier penetration .

Key Differences :

  • The p-tolylmethanesulfonamide moiety replaces thiophenecarboximidamide , shifting the compound’s electronic profile and hydrogen-bonding capacity .

Sulfonamide Derivatives in Pesticide Chemistry

lists sulfonamide-based pesticides, such as tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide). Comparisons include:

Property Target Compound Tolylfluanid
Substituents Ethylsulfonyl, p-tolylmethanesulfonamide Dichloro, fluoro, dimethylaminosulfonyl
Toxicity Profile Likely lower environmental persistence High toxicity; restricted in EU due to bioaccumulation
Functional Groups Dual sulfonamide Halogenated sulfonamide

Implications : The absence of halogens in the target compound may reduce ecotoxicological risks compared to tolylfluanid, making it a safer candidate for therapeutic use .

Tetrahydroquinoline Derivatives in Electrochemistry

highlights 4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile, a tetrahydroquinoline derivative with a diazenyl group. Structural and functional contrasts include:

Feature Target Compound Electrochemical Analog
Core Structure 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline
Key Substituents Ethylsulfonyl, p-tolylsulfonamide 2-Cyanoethyl, diazenylbenzonitrile
Application Hypothesized enzymatic inhibition Au electrodeposition in ionic liquids

Analysis: The target compound’s sulfonamide groups enhance polarity, favoring aqueous solubility, whereas the diazenyl group in the analog facilitates redox activity in non-aqueous media .

Patent-Based Analogues

describes patented tetrahydroquinoline derivatives, such as 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid, which features a benzothiazole-thiazole hybrid substituent.

Comparison :

  • The target compound’s dual sulfonamide groups contrast with the benzothiazole-thiazole motif, which may confer selectivity for kinases or microbial targets.
  • The ethylsulfonyl group’s steric bulk could reduce off-target interactions compared to the planar benzothiazole ring .

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a synthetic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O4S2C_{19}H_{24}N_{2}O_{4}S_{2}, indicating the presence of multiple functional groups that contribute to its unique chemical properties. The compound features a tetrahydroquinoline core , which is known for its biological activity, combined with ethylsulfonyl and methanesulfonamide moieties. This structural combination enhances its reactivity and potential as a pharmaceutical agent.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition. It has been investigated for its role as an inhibitor of lysyl oxidase , an enzyme crucial for collagen and elastin cross-linking in the extracellular matrix. Inhibiting lysyl oxidase may lead to therapeutic effects in conditions such as:

  • Fibrosis
  • Cancer metastasis

The sulfonamide moiety's electron-withdrawing characteristics are believed to enhance its potency against this enzyme, making it a candidate for further therapeutic exploration.

Antimicrobial and Anti-inflammatory Properties

In addition to enzyme inhibition, this compound has shown promise for antimicrobial and anti-inflammatory properties. These attributes suggest a broad spectrum of biological applications that could be beneficial in treating various diseases.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroquinoline Core : This involves cyclization reactions that create the bicyclic structure.
  • Introduction of the Ethylsulfonyl Group : This step enhances the compound's reactivity.
  • Attachment of the Methanesulfonamide Moiety : This final step completes the synthesis and contributes to the compound's biological activity.

Comparative Analysis

To understand the unique aspects of this compound better, it can be compared with similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamideMethylsulfonyl group instead of ethylsulfonylVariation in sulfonic group affects reactivity
N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamideEthylthio group instead of ethylsulfonylDiffering sulfur functional groups alter chemical properties
N-(1-(phenyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamidePhenyl group instead of ethylsulfonylChanges in aromatic character influence biological activity

These variations highlight how different functional groups influence the compound's reactivity and potential applications compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • A study investigating its effect on lysyl oxidase demonstrated significant inhibition at low concentrations, suggesting potential use in fibrotic conditions.
  • Another study highlighted its antimicrobial efficacy against various bacterial strains, indicating its potential as an alternative treatment option in infectious diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.